molecular formula C9H10O3 B2618508 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol CAS No. 148587-51-3

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Cat. No.: B2618508
CAS No.: 148587-51-3
M. Wt: 166.176
InChI Key: KLRQZYPTNIUTNP-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system with a hydroxymethyl group at the 3-position and a ketone group at the 4-position. It is a white crystalline solid with a melting point of approximately 140°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a hydroxymethyl group.

    4-Hydroxy-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol: This compound has a hydroxyl group instead of a ketone group at the 4-position.

Uniqueness

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxymethyl group and a ketone group allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

3-(hydroxymethyl)-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h5,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRQZYPTNIUTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148587-51-3
Record name 3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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